Benzyl dimethoxyphosphorylformate
Description
Benzyl dimethoxyphosphorylformate (C₁₀H₁₃O₆P, molecular weight 260.18 g/mol) is an organophosphorus compound featuring a benzyl group linked to a dimethoxyphosphorylformate moiety. This structure combines aromatic, phosphoryl, and ester functionalities, making it a candidate for applications in pharmaceutical synthesis, agrochemicals, or as a reactive intermediate.
Key structural attributes include:
- Dimethoxyphosphoryl group: Enhances thermal stability and reactivity compared to carboxylate esters.
- Formate ester: Introduces hydrolytic susceptibility under acidic or basic conditions.
Synthesis likely involves phosphorylation of benzyl formate or esterification of phosphorylformic acid derivatives. Applications may include use as a coupling agent or prodrug component, though further studies are needed to confirm these roles.
Properties
CAS No. |
33472-04-7 |
|---|---|
Molecular Formula |
C10H13O5P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
benzyl dimethoxyphosphorylformate |
InChI |
InChI=1S/C10H13O5P/c1-13-16(12,14-2)10(11)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
XFKFJOZJWXBAPK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The table below compares benzyl dimethoxyphosphorylformate with analogs from the provided evidence:
Physicochemical and Toxicological Insights
- However, the dimethoxyphosphoryl group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), unlike benzyl alcohol, which is miscible in ethanol . The sulfane-containing analog from shows solubility in hexanes/EtOAc mixtures, suggesting that this compound may also dissolve in similar non-polar solvents .
Stability :
- Toxicity: The benzyl group may follow metabolic pathways similar to benzyl alcohol, yielding benzaldehyde and benzoic acid, which are associated with respiratory and hepatic effects .
Research Findings and Gaps
- Synthetic Utility : Benzyl(1-(2-methoxyphenyl)vinyl)sulfane highlights the role of benzyl derivatives in cross-coupling reactions, suggesting that this compound could serve as a phosphorylating agent.
- Regulatory Status : Benzoate esters like methyl benzoate are classified as low-risk in cosmetics , but phosphorylated compounds may face stricter regulations due to toxicity concerns.
- Knowledge Gaps: No direct studies on this compound’s carcinogenicity or ecotoxicology exist. Further research is needed to assess its environmental persistence and metabolic fate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
